4-(1,3-Thiazol-5-yl)benzaldehyde
Overview
Description
4-(1,3-Thiazol-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Studies :
- Thiazole derivatives exhibit antimicrobial activity against various organisms, including Candida albicans (E. Ramadan, 2010).
- Some compounds display plant growth regulatory and antifungal activities (Haibo Yu et al., 2007).
- Certain thiazole derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (M. Palkar et al., 2017).
Molecular and Chemical Studies :
- Thiazolium-ion based organic ionic liquids (OILs) derived from thiazole can promote benzoin condensation of benzaldehyde, indicating their potential in chemical synthesis processes (James H. Davis & K. J. Forrester, 1999).
- The study of the photophysical properties and intramolecular charge transfer (ICT) effects of certain D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, has been conducted to understand their behavior in various applications (Nuray Altinolcek et al., 2021).
Fluorogenic Detection and Imaging :
- A compound similar to 4-(1,3-Thiazol-5-yl)benzaldehyde, 5(Benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (BHI), has been used as a probe for the detection of cysteine/homocysteine in water and live cells, demonstrating its potential in biological imaging and sensing applications (S. Goswami et al., 2014).
Anticancer and Antimicrobial Research :
- Several thiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties, showing potential as templates for drug development (Rajitha Deshineni et al., 2020).
Material Science Applications :
- Research on molecular aggregation in compounds similar to this compound, such as 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been conducted, which is relevant to the study of solvent effects on materials and molecular interactions (A. Matwijczuk et al., 2016).
Safety and Hazards
Future Directions
The future directions for “4-(1,3-Thiazol-5-yl)benzaldehyde” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of novel thiazole, pyranothiazole, thiazolo derivatives has been of interest . Additionally, the antimicrobial activity of certain derivatives has been studied , indicating potential applications in the field of medicine.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including dna and topoisomerase ii . These targets play crucial roles in cellular processes such as replication, transcription, and cell division .
Mode of Action
Some thiazole derivatives, such as voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-(1,3-Thiazol-5-yl)benzaldehyde may have a similar mode of action.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii, it is likely that this compound affects pathways related to dna replication and cell division .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the bioavailability of this compound may be influenced by these properties.
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it is plausible that this compound could induce dna double-strand breaks, leading to cell cycle arrest and cell death .
Properties
IUPAC Name |
4-(1,3-thiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJJCWOMBAKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.